3,4-dibromobenzenesulfonic Acid
Description
3,4-Dibromobenzenesulfonic acid (C₆H₃Br₂SO₃H) is a brominated aromatic sulfonic acid characterized by two bromine substituents at the 3- and 4-positions of the benzene ring and a sulfonic acid group (-SO₃H) at the 1-position. Bromine substituents enhance molecular weight, alter electronic properties, and influence reactivity, while the sulfonic acid group confers strong acidity and hydrophilicity .
Properties
Molecular Formula |
C6H4Br2O3S |
|---|---|
Molecular Weight |
315.97 g/mol |
IUPAC Name |
3,4-dibromobenzenesulfonic acid |
InChI |
InChI=1S/C6H4Br2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11) |
InChI Key |
PJZQHXYJXLXFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3,4-dibromobenzenesulfonic acid with key analogs:
| Compound | Molecular Formula | Molecular Weight | Substituents | Key Features |
|---|---|---|---|---|
| This compound | C₆H₄Br₂SO₃H | ~316.93* | -Br (3,4), -SO₃H (1) | High acidity, bromine-enhanced stability |
| 3,4-Dihydroxybenzenesulfonic acid | C₆H₆O₅S | 190.17 | -OH (3,4), -SO₃H (1) | Antioxidant potential, lower acidity |
| 3,4-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.92 | -Br (3,4), -COOH (1) | Moderate acidity, used in synthesis |
| 3,5-Dibromo-4-hydroxybenzenesulfonic acid | C₆H₄Br₂O₄S | 331.93 | -Br (3,5), -OH (4), -SO₃H (1) | Dual functionality (Br and OH groups) |
*Calculated based on atomic weights.
Key Observations:
- Acidity : The sulfonic acid group in this compound renders it significantly more acidic (pKa ~ -6 to -2) than its benzoic acid counterpart (3,4-dibromobenzoic acid, pKa ~2.5–3.5) .
- Reactivity : Bromine substituents increase electrophilic substitution resistance compared to hydroxyl groups in 3,4-dihydroxybenzenesulfonic acid .
- Applications : Unlike 3,4-dihydroxybenzenesulfonic acid, which is explored for antioxidant and pharmaceutical uses , brominated sulfonic acids are more likely employed in synthesis (e.g., as intermediates for polymers or surfactants) .
Physicochemical and Functional Differences
Thermal Stability:
- Brominated sulfonic acids exhibit higher thermal stability than hydroxylated analogs due to reduced hydrogen bonding and stronger C-Br bonds .
- 3,4-Dihydroxybenzenesulfonic acid may decompose at lower temperatures due to hydroxyl group oxidation .
Solubility:
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